3-(4-Methylpiperidin-1-yl)propanoic acid
Overview
Description
3-(4-Methylpiperidin-1-yl)propanoic acid is an organic compound with the molecular formula C9H17NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a methyl group attached to the piperidine ring and a propanoic acid group
Mechanism of Action
Target of Action
The primary targets of 3-(4-Methylpiperidin-1-yl)propanoic acid are currently unknown . This compound is used in proteomics research , which suggests that it may interact with proteins or enzymes in the body.
Mode of Action
As a compound used in proteomics research , it may interact with proteins or enzymes, altering their function or activity. The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Given its use in proteomics research , it’s possible that this compound could influence protein synthesis or degradation pathways. More research is needed to elucidate the specific pathways and their downstream effects.
Result of Action
As a compound used in proteomics research , it may influence protein function or expression, leading to changes at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biochemical Analysis
Biochemical Properties
3-(4-Methylpiperidin-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, it can affect cell signaling pathways, potentially impacting cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to specific enzyme active sites, altering their activity and influencing metabolic pathways. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, potentially altering its effects on cellular function. Long-term studies have shown that it can have sustained effects on cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on metabolic pathways and cellular function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may influence the activity of enzymes involved in the citric acid cycle or glycolysis, leading to changes in energy production and utilization. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. Understanding these interactions is important for determining the compound’s bioavailability and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperidin-1-yl)propanoic acid typically involves the reaction of 4-methylpiperidine with acrylonitrile followed by hydrolysis. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like sodium hydroxide. The reaction proceeds through the formation of an intermediate nitrile, which is then hydrolyzed to yield the desired propanoic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-(4-Methylpiperidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 3-(Dimethylamino)propionic acid
- 1-Piperidinepropionic acid
Uniqueness
3-(4-Methylpiperidin-1-yl)propanoic acid is unique due to its specific substitution pattern on the piperidine ring and the presence of the propanoic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8-2-5-10(6-3-8)7-4-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNUKMSGOXLYAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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